PF-622 PF-622 Fatty acid amide hydrolase (FAAH) is the enzyme responsible for hydrolysis and inactivation of fatty acid amides including anandamide and oleamide. PF-622 is a potent, time-dependent, irreversible FAAH inhibitor with IC50 values of 0.99 and 0.033 µM when preincubated with human recombinant FAAH for 5 and 60 minutes, respectively. Activity-based profiling of various human and murine tissue proteome samples revealed that PF-622 is highly selective for FAAH relative to other serine hydrolases, showing no discernable off-site activity up to 500 µM.

Brand Name: Vulcanchem
CAS No.: 898235-65-9
VCID: VC0005364
InChI: InChI=1S/C21H22N4O/c26-21(23-18-7-2-1-3-8-18)25-14-12-24(13-15-25)16-19-11-10-17-6-4-5-9-20(17)22-19/h1-11H,12-16H2,(H,23,26)
SMILES: C1CN(CCN1CC2=NC3=CC=CC=C3C=C2)C(=O)NC4=CC=CC=C4
Molecular Formula: C21H22N4O
Molecular Weight: 346.4 g/mol

PF-622

CAS No.: 898235-65-9

Cat. No.: VC0005364

Molecular Formula: C21H22N4O

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

PF-622 - 898235-65-9

Specification

Description Fatty acid amide hydrolase (FAAH) is the enzyme responsible for hydrolysis and inactivation of fatty acid amides including anandamide and oleamide. PF-622 is a potent, time-dependent, irreversible FAAH inhibitor with IC50 values of 0.99 and 0.033 µM when preincubated with human recombinant FAAH for 5 and 60 minutes, respectively. Activity-based profiling of various human and murine tissue proteome samples revealed that PF-622 is highly selective for FAAH relative to other serine hydrolases, showing no discernable off-site activity up to 500 µM.

CAS No. 898235-65-9
Molecular Formula C21H22N4O
Molecular Weight 346.4 g/mol
IUPAC Name N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide
Standard InChI InChI=1S/C21H22N4O/c26-21(23-18-7-2-1-3-8-18)25-14-12-24(13-15-25)16-19-11-10-17-6-4-5-9-20(17)22-19/h1-11H,12-16H2,(H,23,26)
Standard InChI Key SNTCRRMCALVGNL-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=NC3=CC=CC=C3C=C2)C(=O)NC4=CC=CC=C4
Canonical SMILES C1CN(CCN1CC2=NC3=CC=CC=C3C=C2)C(=O)NC4=CC=CC=C4
Appearance Assay:>98%A crystalline solid

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